3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde
Overview
Description
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde: is an organic compound with the molecular formula C16H17NO6 It is characterized by the presence of a methoxy group, a nitrophenoxy group, and a butoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the nitrophenoxy intermediate: This involves the nitration of phenol to form 4-nitrophenol, which is then reacted with butyl bromide to produce 4-(4-nitrophenoxy)butane.
Attachment of the methoxy group: The next step involves the methylation of 3-hydroxybenzaldehyde to form 3-methoxybenzaldehyde.
Coupling reaction: Finally, the 3-methoxybenzaldehyde is reacted with the 4-(4-nitrophenoxy)butane under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and nitrophenoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products:
Oxidation: 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzoic acid.
Reduction: 3-methoxy-4-[4-(4-aminophenoxy)butoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.
Biology:
Biological Probes: It can be used to design probes for studying biological processes at the molecular level.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Methoxy Group: Can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
3-methoxy-4-[4-(4-aminophenoxy)butoxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
3-methoxy-4-[4-(4-chlorophenoxy)butoxy]benzaldehyde: Similar structure but with a chloro group instead of a nitro group.
3-methoxy-4-[4-(4-methylphenoxy)butoxy]benzaldehyde: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in 3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with other molecules, leading to different applications and effects.
Properties
IUPAC Name |
3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)4-9-17(18)25-11-3-2-10-24-16-7-5-15(6-8-16)19(21)22/h4-9,12-13H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSPYGFOMSVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.